molecular formula C11H10N2OS2 B11566388 2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile

2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile

Cat. No.: B11566388
M. Wt: 250.3 g/mol
InChI Key: JATXWNZRCUVGRT-UWVGGRQHSA-N
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Description

2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile is a heterocyclic compound that features a bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, followed by functionalization to introduce the acetyl, amino, and carbonitrile groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile stands out due to its unique combination of functional groups and the bithiophene core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

(2R,3R)-2-acetyl-5-amino-3-thiophen-2-yl-2,3-dihydrothiophene-4-carbonitrile

InChI

InChI=1S/C11H10N2OS2/c1-6(14)10-9(8-3-2-4-15-8)7(5-12)11(13)16-10/h2-4,9-10H,13H2,1H3/t9-,10-/m0/s1

InChI Key

JATXWNZRCUVGRT-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C(=C(S1)N)C#N)C2=CC=CS2

Canonical SMILES

CC(=O)C1C(C(=C(S1)N)C#N)C2=CC=CS2

Origin of Product

United States

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